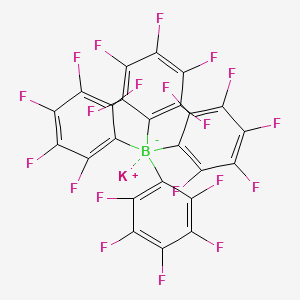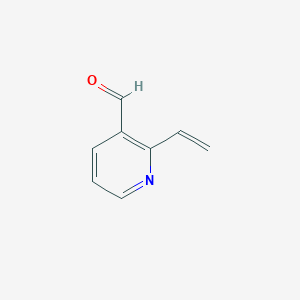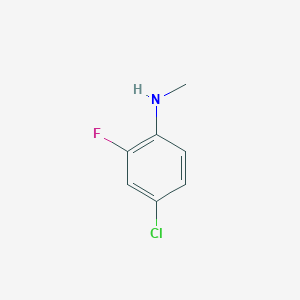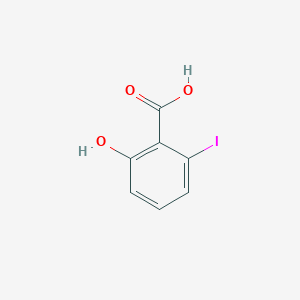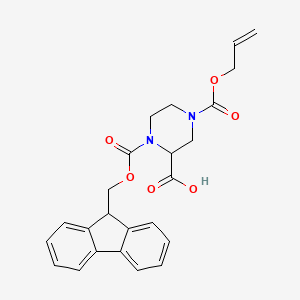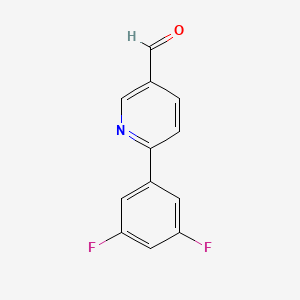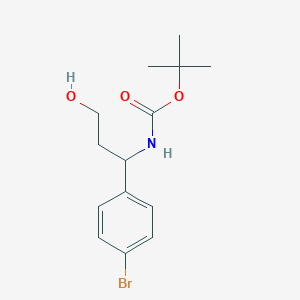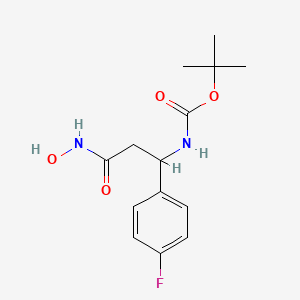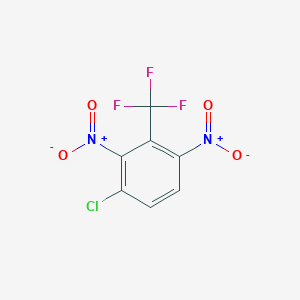
3-Chloro-2,6-dinitrobenzotrifluoride
概要
説明
3-Chloro-2,6-dinitrobenzotrifluoride is a chemical compound with the molecular formula C7H2ClF3N2O4 and a molecular weight of 270.55 g/mol . This compound is known for its unique properties and has gained significant attention in various fields due to its applications in scientific research and industry.
作用機序
Target of Action
Similar compounds are often used in chemical reactions as reagents, suggesting that this compound may interact with various biological molecules .
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with palladium complexes, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Its potential role in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Similar compounds are known to have high binding affinity with soil and are non-volatile , which may impact their bioavailability.
Result of Action
It’s known that similar compounds can be used for the determination of free amino acids in certain food samples , suggesting that it may have some analytical applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2,6-dinitrobenzotrifluoride. For instance, it has been used as a derivatization reagent in the analysis of glyphosate in water, soil, and food materials . This suggests that the compound’s action can be influenced by the pH and temperature of the environment .
生化学分析
Biochemical Properties
3-Chloro-2,6-dinitrobenzotrifluoride plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for analysis. It interacts with various enzymes and proteins, facilitating the detection and quantification of amino acids in biological samples. The compound forms stable derivatives with amino acids, which can then be analyzed using techniques such as liquid chromatography and mass spectrometry . These interactions are crucial for studying metabolic pathways and understanding the nutritional quality of food and pharmaceuticals.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a derivatization reagent, forming covalent bonds with amino acids and other biomolecules. This interaction facilitates the detection and analysis of these molecules in various biological samples . The compound’s ability to form stable derivatives with amino acids is a key aspect of its molecular mechanism, enabling researchers to study metabolic pathways and biochemical reactions in detail.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, which allows it to be used in long-term studies without significant degradation . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to the compound has been shown to cause changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular toxicity . Studies have identified threshold effects, where the compound’s impact on cellular function becomes significant only above certain dosage levels. Understanding these dosage effects is crucial for determining safe and effective concentrations for use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. The compound’s role in amino acid derivatization highlights its importance in studying metabolic flux and metabolite levels . By forming stable derivatives with amino acids, it allows researchers to analyze metabolic pathways and understand the dynamics of biochemical reactions in different biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable derivatives with biomolecules affects its localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for studying the compound’s effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-2,6-dinitrobenzotrifluoride typically involves the nitration of chlorobenzotrifluoride compounds. One method includes the replacement of at least one nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulfur compound . Another method involves a clean preparation process where 2,4-dichlorobenzotrifluoride undergoes primary nitration with ammonium nitrate and fuming sulfuric acid, followed by secondary nitration .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale nitration reactions with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
化学反応の分析
Types of Reactions
3-Chloro-2,6-dinitrobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as aniline derivatives, leading to the formation of substitution products.
Reduction: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include aniline derivatives, and the reactions are typically carried out in solvents like chloroform or methanol.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Nucleophilic Substitution: The major products are N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives.
Reduction: The major products are the corresponding amines.
Oxidation: The major products depend on the specific oxidizing agent used and the reaction conditions.
科学的研究の応用
3-Chloro-2,6-dinitrobenzotrifluoride has several applications in scientific research, including:
類似化合物との比較
Similar Compounds
4-Chloro-3,5-dinitrobenzotrifluoride: Similar in structure but with different substitution patterns.
2-Chloro-3,5-dinitrobenzotrifluoride: Another isomer with distinct chemical properties.
3,4,5-Trichlorobenzotrifluoride: A related compound with multiple chlorine substitutions.
Uniqueness
3-Chloro-2,6-dinitrobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both nitro and trifluoromethyl groups enhances its utility in various chemical reactions and applications .
特性
IUPAC Name |
1-chloro-2,4-dinitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2O4/c8-3-1-2-4(12(14)15)5(7(9,10)11)6(3)13(16)17/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVUUKOJIVNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


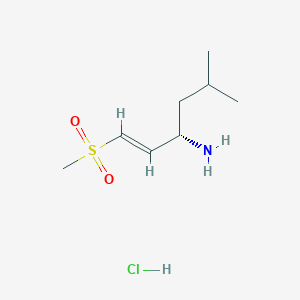
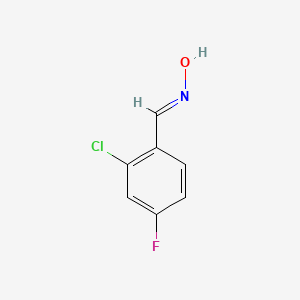
![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)
